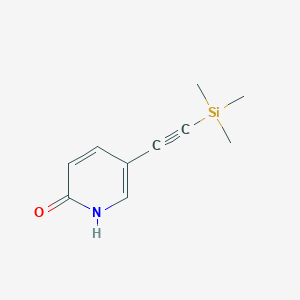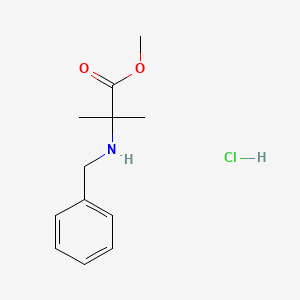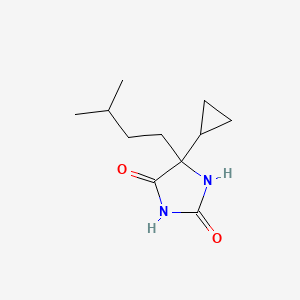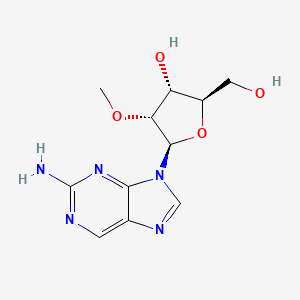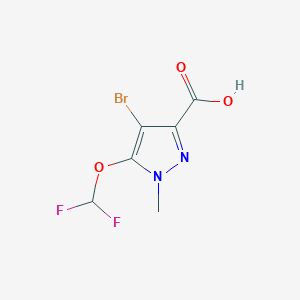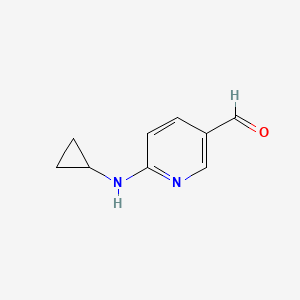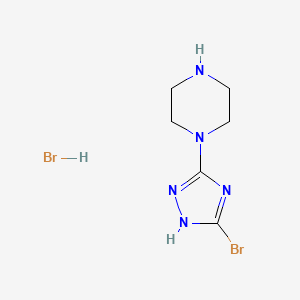
Propan-2-yl 4,4-difluoro-5-hydroxypentanoate
Übersicht
Beschreibung
Propan-2-yl 4,4-difluoro-5-hydroxypentanoate, commonly known as DFHP, is a synthetic compound that has been used in scientific research for a variety of purposes. DFHP is a member of the family of organofluorines, which are compounds that contain at least one carbon-fluorine bond. It is a colorless, volatile liquid with a boiling point of 88 °C and a melting point of -45 °C. DFHP has been studied for its potential applications in fields such as medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
Propan-2-yl 4,4-difluoro-5-hydroxypentanoate and related compounds have been synthesized through various methods, contributing to advancements in chemical synthesis. For instance, an efficient strategy for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates has been developed, starting with the activation of the oxazoline ring, followed by ring opening in the 5-methyl-2-phenyl-4,5-dihydrooxazole system (Gómez-García et al., 2017). Another synthesis method involves the preparation of biheterocyclic 1-(5-hydroxy-5-trifluoromethyl-1H-pyrazol-1-yl)-3-(6-trifluoromethyl pyrimidin-4-yl)-propan-1-ones through cyclocondensation (Malavolta et al., 2014).
Catalytic and Chemical Properties
The compound and its derivatives exhibit diverse catalytic and chemical properties. For example, difluorinated alkenoate derivatives react rapidly and in high yield with furans in the presence of a tin(IV) catalyst, a reaction explored using density functional theory (DFT) calculations (Griffith et al., 2006). Additionally, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione has been used as an odorless and efficient propane-1,3-dithiol equivalent for chemoselective thioacetalization under solvent-free conditions (Ouyang et al., 2006).
Potential Therapeutic Applications
In the realm of therapeutic research, certain derivatives of Propan-2-yl 4,4-difluoro-5-hydroxypentanoate have shown promise. For instance, specific cyclodidepsipeptides derivatives were evaluated for inhibitory activity against commercial enzyme xanthine oxidase and for anti-inflammatory response, suggesting potential for treatment of conditions like gout (Šmelcerović et al., 2013).
Material Science and Chemistry
In material science and chemistry, the compound and its derivatives contribute to the understanding of molecular interactions. Computational and dielectric studies on binary mixtures of Propan-2-ol with N-alkyl P-hydroxy benzoates provide insights into the dielectric properties and molecular interactions of these mixtures (Mohan et al., 2012).
Eigenschaften
IUPAC Name |
propan-2-yl 4,4-difluoro-5-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O3/c1-6(2)13-7(12)3-4-8(9,10)5-11/h6,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVBHAAPCFDISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4,4-difluoro-5-hydroxypentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








